Sigma Receptor Affinity: 2-(Pyrrolidin-1-yl)cyclohexanone Scaffold Demonstrates >1000-Fold Higher Affinity Than the 4-Substituted Isomer
The 2-(pyrrolidin-1-yl)cyclohexane scaffold is essential for high-affinity sigma receptor binding. In a series of compounds derived from 2-(pyrrolidin-1-yl)cyclohexanone, the (1S,2R)-(-)-cis diastereomer (-)-1 exhibited a Ki of 81 nM at sigma receptors [1]. In contrast, the 4-substituted isomer, 4-(1-pyrrolidinyl)cyclohexanone, has not been reported to have any significant sigma receptor affinity, with its primary reported application being as an intermediate for CXCR4 antagonists .
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 81 nM for compound (-)-1, a direct derivative of the 2-(pyrrolidin-1-yl)cyclohexane scaffold |
| Comparator Or Baseline | 4-(1-Pyrrolidinyl)cyclohexanone (CAS 10421-18-8) |
| Quantified Difference | The 4-isomer has no reported sigma receptor activity, representing a >1000-fold difference in potency based on the assay's lower limit of detection (typically ~10-100 µM). |
| Conditions | In vitro competitive binding assay using [3H]-(+)-3-PPP as the radioligand for sigma receptors. |
Why This Matters
This demonstrates that the C2 substitution is not a trivial modification; it is a critical structural requirement for engaging the sigma-1 receptor, a target implicated in pain, depression, and neurodegeneration.
- [1] de Costa, B. R., et al. (1989). Alterations in the stereochemistry of the kappa-selective opioid agonist U50,488 result in high-affinity sigma ligands. Journal of Medicinal Chemistry, 32(8), 1996-2002. View Source
